molecular formula C6H6F3N3 B1358098 4-(Trifluoromethyl)pyridine-2,6-diamine CAS No. 130171-52-7

4-(Trifluoromethyl)pyridine-2,6-diamine

Cat. No.: B1358098
CAS No.: 130171-52-7
M. Wt: 177.13 g/mol
InChI Key: HSJXBBISBKAWAL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the CAS Number: 130171-52-7 . It has a molecular weight of 177.13 and its IUPAC name is 4-(trifluoromethyl)-2,6-pyridinediamine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (CF3) attached at the 4-position and two amine groups (NH2) attached at the 2 and 6 positions .


Chemical Reactions Analysis

Trifluoromethylpyridine derivatives, including this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical and Chemical Properties Analysis

This compound is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Material Properties

4-(Trifluoromethyl)pyridine-2,6-diamine has been extensively utilized in the synthesis of advanced materials, demonstrating its versatility and utility in scientific research. A notable application is in the creation of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials have been shown to exhibit excellent thermal properties, good mechanical strength, optical transparency, and low dielectric constants, making them suitable for high-performance applications. The presence of the trifluoromethyl group and pyridine in the molecular structure contributes to the unique characteristics of these materials, such as improved solubility, thermal stability, and optical properties (Wang et al., 2008).

Enhanced Optical and Electrochemical Properties

In addition to its role in material synthesis, this compound has been employed in the development of novel organosoluble poly(pyridine−imide) with pendent pyrene groups. These compounds exhibit not only high solubility and good thermal stability but also unique optical and electrochemical properties. They can be formed into films with significant mechanical strength and demonstrate strong fluorescent characteristics after protonation with protic acid, indicating potential applications in optoelectronics and sensing technologies (Liaw et al., 2007).

Chemosensor Development

Moreover, the compound has been instrumental in the creation of novel fluorescent poly(pyridine-imide) acid chemosensors. These materials, when converted into polyimide films, show not only excellent thermal stability and mechanical properties but also the ability to function as "off-on" fluorescent switchers for acids, demonstrating potential in chemical sensing and signaling applications (Wang et al., 2008).

Future Directions

The demand for trifluoromethylpyridine derivatives, including 4-(Trifluoromethyl)pyridine-2,6-diamine, has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXBBISBKAWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619615
Record name 4-(Trifluoromethyl)pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130171-52-7
Record name 4-(Trifluoromethyl)pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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